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Compound of Interest

Compound Name: 2-Bromo-4-chloro-3-fluoropyridine

Cat. No.: B3026848

An In-Depth Technical Guide to 2-Bromo-4-chloro-3-fluoropyridine: Properties, Synthesis,
and Applications

Abstract

2-Bromo-4-chloro-3-fluoropyridine has emerged as a pivotal heterocyclic building block for
researchers, scientists, and drug development professionals. Its trifunctionalized pyridine core,
featuring three distinct halogen atoms, offers a unique platform for intricate molecular design
and synthesis. This guide provides a comprehensive technical overview of its core properties,
plausible synthetic methodologies, and strategic applications. We delve into the principle of
orthogonal reactivity, which allows for selective, stepwise functionalization, and present detailed
protocols for its synthesis and subsequent chemical transformations. This document serves as
a senior-level resource, emphasizing the causal relationships behind experimental choices and
providing self-validating frameworks for its practical application in pharmaceutical and material
science research.

Chapter 1: The Strategic Value of Polysubstituted
Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science,
owing to its presence in numerous natural products and synthetic compounds with diverse
biological activities and physical properties. The strategic introduction of multiple, distinct
functional groups onto this ring system allows for the fine-tuning of a molecule's steric and
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electronic profile. 2-Bromo-4-chloro-3-fluoropyridine (CAS No: 1155847-42-9) is a premier
example of such a highly functionalized intermediate[1].

The true synthetic power of this molecule lies in the differential reactivity of its three halogen
substituents. This "orthogonal reactivity" enables chemists to perform sequential and site-
selective modifications:

e The bromine atom at the C2 position is typically the most susceptible to palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille).

o The chlorine atom at the C4 position is activated by the electron-withdrawing effect of the
ring nitrogen, making it a prime site for Nucleophilic Aromatic Substitution (SNAr)
reactions[2].

e The fluorine atom at the C3 position is generally the most robust and least reactive under
common cross-coupling or SNAr conditions, but its high electronegativity significantly

influences the electronic properties of the ring and can enhance metabolic stability or binding

affinity in a final drug candidate[3].

This hierarchy of reactivity provides a logical and powerful roadmap for constructing complex
molecular architectures, making it an invaluable tool for building libraries of compounds for
screening and optimization[4].

Chapter 2: Physicochemical and Spectroscopic
Profile

A thorough understanding of a compound's physical and analytical characteristics is
fundamental to its effective use. The core properties of 2-Bromo-4-chloro-3-fluoropyridine
are summarized below.

Data Presentation: Core Physicochemical Properties
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Property Value Source(s)
Molecular Weight 210.43 g/mol [5]
Chemical Formula CsH2BrCIFN [5]
CAS Number 1155847-42-9
2-bromo-4-chloro-3-
IUPAC Name . [1]
fluoropyridine
Canonical SMILES C1=C(C(=C(N=C1)Br)F)CI N/A

InChl Key

UMQBGWKWOLRROL-
UHFFFAOYSA-N

[5][6]

Spectroscopic Analysis (Predicted)

While specific experimental spectra are proprietary, the expected spectroscopic signatures can

be predicted based on the molecule's structure:

'H NMR: Two signals are expected in the aromatic region, corresponding to the protons at

the C5 and C6 positions. Each will appear as a doublet or doublet of doublets due to

coupling with the adjacent proton and potentially long-range coupling with the fluorine atom.

e 9F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons.

e 13C NMR: Five distinct signals are anticipated for the pyridine ring carbons. The carbons

bearing halogens will exhibit characteristic shifts, with the carbon bonded to fluorine showing

a large one-bond C-F coupling constant.

e Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern due to
the presence of both bromine (°Br and 8Br in ~1:1 ratio) and chlorine (3*Cl and 37Cl in ~3:1

ratio), providing definitive confirmation of the elemental composition.

Chapter 3: Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines often requires multi-step sequences. While

numerous specific routes can be devised, a common strategy involves the modification of a
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pre-existing, functionalized pyridine ring.

Experimental Protocols: Plausible Synthesis via
Diazotization-Halogenation

This protocol outlines a plausible, field-proven approach starting from a commercially available
aminopyridine precursor. The logic is to leverage a Sandmeyer-type reaction, a trustworthy
method for introducing halogens onto an aromatic ring.

Step 1: Diazotization of 2-Amino-4-chloro-3-fluoropyridine

o System Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical
stirrer, a thermometer, and a dropping funnel. Chill the flask in an ice/salt bath to -5 °C.

o Acidic Medium: Charge the flask with a 48% aqueous solution of hydrobromic acid (HBr).

e Substrate Addition: Slowly add 2-amino-4-chloro-3-fluoropyridine to the stirred HBr solution,
ensuring the temperature remains below 0 °C. The amine will protonate to form the
corresponding ammonium salt.

o Diazotization: Prepare a solution of sodium nitrite (NaNO:z) in water. Add this solution
dropwise via the dropping funnel to the reaction mixture. The causality here is critical: slow
addition is necessary to control the exothermic reaction and prevent the decomposition of
the unstable diazonium salt. Maintain the temperature between -5 °C and 0 °C throughout
the addition.

Step 2: Sandmeyer Reaction (Bromination)

» Catalyst Preparation: In a separate vessel, prepare a solution of copper(l) bromide (CuBr) in
HBr.

» Displacement: Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.
Vigorous nitrogen gas evolution will be observed. The CuBr catalyzes the displacement of
the diazonium group (-N2*) with a bromide ion.

» Reaction Completion: Allow the mixture to warm to room temperature and stir for several
hours to ensure the reaction goes to completion.
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Step 3: Work-up and Purification

¢ Quenching: Carefully neutralize the reaction mixture by the slow addition of a saturated
sodium bicarbonate solution until gas evolution ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent such as dichloromethane or ethyl acetate (3x).

e Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium
sulfate.

 Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
crude product can then be purified by column chromatography on silica gel to yield pure 2-
Bromo-4-chloro-3-fluoropyridine.

Mandatory Visualization: Synthetic Workflow
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Caption: A plausible synthetic workflow for 2-Bromo-4-chloro-3-fluoropyridine.

Chapter 4: Strategic Applications in Research and
Development
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The utility of 2-Bromo-4-chloro-3-fluoropyridine is best demonstrated through its application
in sequential, site-selective reactions.

Application Workflow 1: Selective Suzuki Cross-
Coupling at C2

This workflow leverages the higher reactivity of the C-Br bond over the C-CI bond in palladium-
catalyzed reactions.

Protocol: Selective Suzuki Coupling

 Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (e.g., Argon or
Nitrogen). This is a self-validating step, as palladium catalysts are sensitive to oxygen.

o Reagent Addition: To the flask, add 2-Bromo-4-chloro-3-fluoropyridine (1.0 eq.), the
desired boronic acid or boronate ester (1.1 eq.), a palladium catalyst such as Pd(PPhs)a4
(0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

e Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g.,
dioxane or toluene) and water.

¢ Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction
progress by TLC or LC-MS. The disappearance of the starting material indicates completion.

o Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent.
Purify using column chromatography. The product will be the 2-aryl-4-chloro-3-fluoropyridine
derivative.

Application Workflow 2: Nucleophilic Aromatic
Substitution (SNAr) at C4

Following the initial coupling, the C4-chloro position can be functionalized via SNAr.
Protocol: SNAr with an Amine

e System Setup: In a sealed vial, combine the 2-aryl-4-chloro-3-fluoropyridine from the
previous step (1.0 eq.), the desired amine nucleophile (1.5 eq.), and a non-nucleophilic base
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such as diisopropylethylamine (DIPEA) (2.0 eq.).

e Solvent: Add a polar aprotic solvent like DMSO or NMP.

» Reaction: Heat the reaction to a high temperature (e.g., 120-150 °C). The electron-
withdrawing nature of the pyridine nitrogen and the C3-fluorine facilitates the nucleophilic
attack at C4.

o Work-up: After cooling, pour the reaction mixture into water to precipitate the product or
prepare it for extraction. The resulting solid can be filtered and washed, or the aqueous layer
can be extracted with an organic solvent. Further purification can be achieved by
recrystallization or chromatography.

Mandatory Visualization: Sequential Functionalization
Logic

Suzuki Coupling SNAr Reaction
2-Bromo-4-chloro- (Targets C2-Br) > 2-Aryl-4-chloro- (Targets C4-Cl) >l 2-Aryl-4-Amino-
3-fluoropyridine 3-fluoropyridine 3-fluoropyridine

Click to download full resolution via product page

Caption: Decision workflow for sequential functionalization of the title compound.

Chapter 5: Safety, Handling, and Storage

As a halogenated, heterocyclic compound, 2-Bromo-4-chloro-3-fluoropyridine requires
careful handling. While a specific safety data sheet (SDS) should always be consulted, the
following guidelines are based on analogous compounds[7][8].

o Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin
and serious eye irritation[9][10]. May cause respiratory irritation.

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat. All handling should be performed in a certified chemical fume hood to avoid
inhalation[11].
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o First Aid:
o Skin Contact: Immediately wash with plenty of soap and water[7].
o Eye Contact: Rinse cautiously with water for several minutes|[8].
o Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials like strong oxidizing agents[11].

Conclusion

2-Bromo-4-chloro-3-fluoropyridine is far more than a simple chemical intermediate; it is a
sophisticated tool for advanced organic synthesis. Its defining feature—orthogonally reactive
halogen atoms—provides chemists with a reliable and logical pathway for the stepwise
construction of highly complex and diverse polysubstituted pyridines. This capability is critical
for accelerating discovery pipelines in both drug development and materials science. By
understanding its fundamental properties, synthetic routes, and strategic applications,
researchers can fully leverage this powerful building block to drive innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chloro-2-fluoropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chloro-2-fluoropyridine
https://www.fishersci.com/store/msds?partNumber=AAH3369803&productDescription=2-BROMO-4-CHLROPYRIDINE+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAH6111614&productDescription=5-BRMO-2-CHLRO-3-FLROPYRID+25G&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-chloro-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-chloro-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-fluoro-4-methoxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-fluoro-4-methoxypyridine
https://www.fishersci.com/store/msds?partNumber=AAH2765703&productDescription=4-BROMO-2-FLROPYRIDINE+95%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b3026848#2-bromo-4-chloro-3-fluoropyridine-molecular-weight
https://www.benchchem.com/product/b3026848#2-bromo-4-chloro-3-fluoropyridine-molecular-weight
https://www.benchchem.com/product/b3026848#2-bromo-4-chloro-3-fluoropyridine-molecular-weight
https://www.benchchem.com/product/b3026848#2-bromo-4-chloro-3-fluoropyridine-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026848?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

